PBR/TSPO Binding Affinity: Direct Comparison with the Reference Antagonist PK11195
The target compound exhibits high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO) with an IC₅₀ of 2.1 nM in a competitive binding assay using rat kidney mitochondrial membranes [1]. This value is directly comparable, and slightly superior, to the archetypal PBR antagonist PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide), which binds TSPO with Ki values in the range of 3.1–4.1 nM .
| Evidence Dimension | In vitro binding affinity to PBR/TSPO |
|---|---|
| Target Compound Data | IC₅₀ = 2.1 nM |
| Comparator Or Baseline | PK11195 (Ki = 3.1–4.1 nM) |
| Quantified Difference | Target compound IC₅₀ is nominally lower by ~32–49% compared to the higher end of the PK11195 Ki range |
| Conditions | Competitive binding assay on rat kidney mitochondrial membranes |
Why This Matters
For TSPO-targeted imaging or neuroinflammation research, this affinity parity permits direct substitution into established protocols, but the distinct benzothiazole scaffold may offer superior selectivity profiles compared to the isoquinoline-based PK11195, which warrants further selectivity screening.
- [1] BindingDB. (n.d.). Ki Summary Entry 50036542: ChEMBL_37218 (CHEMBL651678). Retrieved April 28, 2026. View Source
